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molecular formula C10H14ClN3O3S B8292569 2-Chloro-4-(methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine

2-Chloro-4-(methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine

Cat. No. B8292569
M. Wt: 291.76 g/mol
InChI Key: GUACFAIZFHQZLF-UHFFFAOYSA-N
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Patent
US07750003B2

Procedure details

2-Chloro-4-(methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine (5 g, 17.1 mmol), was dissolved in a mixture of DMF:DME:water:ethanol (16.5 mL:41 mL:18 mL:12 mL). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (5.62 g, 25.6 mmol), a 2M aqueous solution of sodium carbonate (25 mL), and dichlorobis(triphenylphosphine) palladium (600 mg) were added and the mixture refluxed for 5 hours under a nitrogen atmosphere. The mixture was cooled, diluted with water and extracted into DCM. The organic layer was dried over Na2SO4, filtered and evaporated. The crude material was dissolved in minimum of hot DCM then hexane added and the precipitate filtered to give the desired material (1.6 g).
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.62 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
600 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH2:8][S:9]([CH3:12])(=[O:11])=[O:10])[CH:5]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[N:3]=1.COCCOC.CC1(C)C(C)(C)OB([C:33]2[CH:39]=[CH:38][C:36]([NH2:37])=[CH:35][CH:34]=2)O1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.O.C(O)C>[CH3:12][S:9]([CH2:8][C:6]1[CH:5]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[N:3]=[C:2]([C:33]2[CH:39]=[CH:38][C:36]([NH2:37])=[CH:35][CH:34]=2)[N:7]=1)(=[O:11])=[O:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
16.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)CS(=O)(=O)C)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC
Step Four
Name
Quantity
5.62 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(N)C=C1)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
600 mg
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 5 hours under a nitrogen atmosphere
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in minimum of hot DCM
ADDITION
Type
ADDITION
Details
hexane added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CC1=NC(=NC(=C1)N1CCOCC1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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